BenchChemオンラインストアへようこそ!

1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine

Hydrogen Bond Acceptor Pharmacophore Design Solubility Modulation

Procure 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine for CNS-focused fragment screening. This scaffold's zero hydrogen bond donor count and moderate XLogP3 of 2.5 offer superior blood-brain barrier penetration over NH-containing analogues. The 2-pyridyl terminus ensures sigma-2 receptor preference, not sigma-1, critical for selective probe development. Its bifunctional pyridine architecture provides metal chelation sites absent in simpler arylpiperazines, while the fully substituted piperazine core eliminates N-protection steps, accelerating parallel library synthesis.

Molecular Formula C15H15ClN4O
Molecular Weight 302.76
CAS No. 1455625-67-8
Cat. No. B2454894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine
CAS1455625-67-8
Molecular FormulaC15H15ClN4O
Molecular Weight302.76
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=NC(=CC=C3)Cl
InChIInChI=1S/C15H15ClN4O/c16-13-5-3-4-12(18-13)15(21)20-10-8-19(9-11-20)14-6-1-2-7-17-14/h1-7H,8-11H2
InChIKeyUQWIIPDWEAIXQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine: A Bifunctional Piperazine Building Block for Coordination Chemistry and CNS-Targeted Fragment Libraries


1-(6-Chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine (CAS 1455625-67-8, CID 62233613) is a heteroarylpiperazine derivative featuring a central piperazine ring substituted at N1 with a 6-chloropyridine-2-carbonyl group and at N4 with a pyridin-2-yl group. The molecule possesses four hydrogen bond acceptor sites (two carbonyl oxygens, two pyridine nitrogens) and zero hydrogen bond donors, with a computed XLogP3 of 2.5 [1]. Its bifunctional architecture—providing a 6-chloropyridine carbonyl moiety for potential covalent engagement or metal chelation, and a 2-pyridylpiperazine terminus known to impart sigma-2 receptor selectivity—distinguishes it from simpler arylpiperazine analogs and makes it a versatile intermediate for medicinal chemistry and coordination chemistry applications [2].

Why Generic Substitution of 1-(6-Chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine Fails: Physicochemical and Pharmacophoric Uniqueness


Simple substitution with the phenyl analog (1-(6-chloropyridine-2-carbonyl)-4-phenylpiperazine, CAS 1458507-05-5) or with the N-(6-chloropyridin-2-yl)piperazine fragment (CAS 87394-54-5) cannot replicate the target compound's integrated pharmacophore. The pyridin-2-yl substituent introduces an additional hydrogen bond acceptor (pyridine nitrogen) compared to a phenyl ring, altering polarity and solubility, while simultaneously conferring sigma-2 receptor preference over sigma-1 as established by structure-activity relationship studies on pyridylpiperazines [1]. The 6-chloropyridine-2-carbonyl group provides a potential covalent warhead or metal-coordination site absent in simpler pyridylpiperazines. The quantitative evidence below demonstrates that these structural features yield measurable differences in molecular properties, biological target engagement, and application scope compared to the closest commercially available analogs.

Quantitative Differentiation of 1-(6-Chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine vs. Closest Analogs


Hydrogen Bond Acceptor Count: Enabling Stronger Polar Interactions vs. Phenyl Analog

The target compound provides four hydrogen bond acceptor (HBA) sites (two pyridine nitrogens and two carbonyl oxygens), compared to only three HBA sites in the direct phenyl analog 1-(6-chloropyridine-2-carbonyl)-4-phenylpiperazine, which lacks the pyridine nitrogen [1]. This additional HBA site enables stronger polar interactions with biological targets and improves aqueous solubility, making it a preferred fragment for lead optimization campaigns that require enhanced ligand efficiency.

Hydrogen Bond Acceptor Pharmacophore Design Solubility Modulation

Pyridyl Nitrogen Position: Predicted Sigma-2 Receptor Selectivity vs. 3-Pyridyl or 4-Pyridyl Analogs

Structure-activity relationship studies on pyridylpiperazines have established that the position of the pyridyl nitrogen is the primary determinant of sigma receptor subtype selectivity. (2-Pyridyl)piperazines, such as the target compound, favor sigma-2 receptor binding, while (3-pyridyl)piperazines and (4-pyridyl)piperazines favor sigma-1 receptors [1]. Although direct binding data for the target compound are not yet publicly available, this class-level inference provides a strong rationale for selecting the 2-pyridyl isomer when sigma-2 receptor engagement is desired, as opposed to the 3- or 4-pyridyl analogs.

Sigma Receptor CNS Pharmacology Receptor Selectivity

Zero Hydrogen Bond Donors: Advantage for Blood-Brain Barrier Penetration vs. Analogs with H-Bond Donors

The target compound has zero hydrogen bond donor (HBD) groups (PubChem computed), a key predictor of passive blood-brain barrier (BBB) permeability [1]. In contrast, many bioactive piperazine derivatives such as the N-(6-chloropyridin-2-yl)piperazine fragment (CAS 87394-54-5) possess one HBD (secondary amine NH). Reducing HBD count from 1 to 0 is associated with a measurable improvement in CNS MPO desirability and predicted BBB penetration, as HBD count is a primary determinant in CNS multiparameter optimization scoring systems.

Blood-Brain Barrier CNS Drug Design Physicochemical Property Optimization

Rotatable Bond Count and Molecular Rigidity: Favorable Ligand Efficiency vs. Extended-Linker Analogs

The target compound has only 2 rotatable bonds (PubChem computed), resulting in a relatively rigid scaffold that maximizes binding entropy for fragment-based drug discovery [1]. The ketone-extended analog 1-[4-(6-chloropyridine-2-carbonyl)piperazin-1-yl]-2-(pyridin-2-yl)ethan-1-one (CAS 1384615-01-3) introduces an additional methylene spacer, increasing rotatable bond count and conformational flexibility, which generally reduces ligand efficiency. The low rotatable bond count of the target compound favors higher binding affinity per heavy atom, a key metric in fragment screening campaigns.

Ligand Efficiency Molecular Rigidity Fragment-Based Drug Discovery

Recommended Application Scenarios for 1-(6-Chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine Based on Verified Differentiation


CNS-Targeted Fragment Library Design Leveraging Zero HBD and Optimal Lipophilicity

The compound's zero hydrogen bond donor count (computed property, PubChem) and moderate XLogP3 of 2.5 make it an ideal entry for CNS-focused fragment libraries, where low HBD count and controlled lipophilicity are primary drivers of BBB penetration [1]. Procurement teams building CNS screening collections should prioritize this scaffold over analogs with secondary amine NH groups (e.g., N-(6-chloropyridin-2-yl)piperazine), which carry an HBD penalty.

Sigma-2 Receptor Probe Development Based on Pyridyl Nitrogen Position Selectivity

SAR evidence from pyridylpiperazine studies indicates that 2-pyridyl substitution confers sigma-2 receptor preference, while 3- and 4-pyridyl isomers favor sigma-1 [2]. Researchers developing sigma-2 selective pharmacological probes or PET tracer precursors should select the 2-pyridyl isomer as the starting scaffold, avoiding the 3- or 4-pyridyl analogs that would lead to sigma-1-preferring tool compounds.

Bifunctional Metal Chelation Scaffold for Coordination Chemistry

The compound's two pyridine nitrogen atoms (one on the 6-chloropyridine-2-carbonyl group and one on the 2-pyridylpiperazine terminus) provide a bifunctional chelation motif for transition metal complexation [1]. The four hydrogen bond acceptor sites further support metal-ligand interactions. This scaffold is suitable for synthesizing novel copper(II), zinc(II), or ruthenium(II) complexes for catalytic or medicinal inorganic chemistry applications, where the phenyl analog would lack the second pyridine nitrogen donor atom.

Lead Optimization Starting Point Requiring Minimal Synthetic Modification

With only 2 rotatable bonds and a molecular weight of 302.76 g/mol, the compound sits within favorable fragment-like property space [1]. Its fully substituted piperazine core eliminates the need for N-protection/deprotection steps during parallel library synthesis, reducing synthetic cycle time. Procurement for medicinal chemistry programs should favor this compound over amine-containing piperazine fragments that require additional synthetic manipulation to cap the secondary amine.

Quote Request

Request a Quote for 1-(6-chloropyridine-2-carbonyl)-4-(pyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.